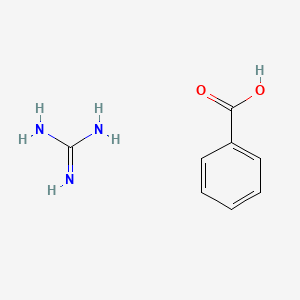
Guanidine, monobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Guanidine, monobenzoate is a compound that combines the guanidine functional group with a benzoate moiety. Guanidine is known for its high basicity and ability to form strong hydrogen bonds, making it a versatile functional group in chemistry. The benzoate part of the molecule adds aromatic characteristics, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine, monobenzoate can be synthesized through the reaction of guanidine with benzoic acid. The process typically involves the neutralization of guanidine with benzoic acid in an aqueous or alcoholic medium, followed by crystallization to obtain the pure compound. The reaction can be represented as follows:
Properties
CAS No. |
26739-54-8 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
benzoic acid;guanidine |
InChI |
InChI=1S/C7H6O2.CH5N3/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H5,2,3,4) |
InChI Key |
DNOSZYUZVCJLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(=N)(N)N |
physical_description |
Solid; [ECHA REACH Registrations] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















